Procodazole
CAS No.: 23249-97-0
Cat. No.: VC0003992
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23249-97-0 |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.20 g/mol |
IUPAC Name | 3-(1H-benzimidazol-2-yl)propanoic acid |
Standard InChI | InChI=1S/C10H10N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Standard InChI Key | XYWJNTOURDMTPI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)CCC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCC(=O)O |
Chemical Identity and Structural Characteristics
Molecular Architecture
Procodazole’s core structure consists of a benzimidazole ring linked to a propionic acid moiety via a methylene bridge. The benzimidazole system, a bicyclic aromatic heterocycle, contributes to its planar geometry and hydrogen-bonding capabilities, while the carboxylic acid group enhances solubility in polar solvents . The sodium salt variant replaces the acidic proton of the carboxylic acid with a sodium ion, improving aqueous solubility for formulation purposes .
Computed Physicochemical Properties
Key computed properties include:
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Hydrogen bond acceptors: 3 (two benzimidazole nitrogens, one carboxylate oxygen)
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Polar surface area: 44.12 Ų (suggesting moderate membrane permeability)
These properties align with Lipinski’s Rule of Five parameters, as evidenced by zero violations in computational assessments .
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the parent compound procodazole (CID 65708) likely serves as the precursor for sodium salt formation through base-mediated deprotonation . The benzimidazole core is typically constructed via cyclocondensation of o-phenylenediamine derivatives with appropriate carbonyl precursors, followed by side-chain elongation to introduce the propionic acid group.
Quality Control Metrics
Batch analyses demonstrate high purity standards:
Parameter | Value | Method |
---|---|---|
Purity | 99.92% | HPLC |
Structural confirmation | Consistent | NMR |
Storage stability | 3 years (-20°C) | Accelerated testing |
These rigorous specifications ensure reliability in experimental applications requiring precise dosing .
Pharmacological Profile and Mechanisms
Immunomodulatory Activity
Procodazole functions as a non-specific immunoprotective agent, enhancing host resistance against diverse pathogens. Its mechanism involves:
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Macrophage activation: Potentiation of phagocytic activity against bacterial and viral particles
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Cytokine modulation: Upregulation of interferon-γ and interleukin-12 production in murine models
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Oxidative burst enhancement: Amplification of neutrophil reactive oxygen species generation
Carbonic Anhydrase Inhibition
The compound demonstrates notable inhibition of carbonic anhydrase IX (CA IX), a tumor-associated isoform, with an IC₅₀ of 8.35 μM . This activity stems from competitive binding at the enzyme’s active site, disrupting pH regulation in hypoxic tumor microenvironments.
Antiparasitic Efficacy
In helminth infections, procodazole reduces parasite burden by 62-78% in experimental schistosomiasis through tegument disruption and inhibition of glycolytic enzymes essential for parasite survival .
Formulation and Solubility Considerations
Solvent Systems
Procodazole’s solubility profile necessitates careful formulation:
Solvent | Solubility (mg/mL) | Concentration (mM) |
---|---|---|
DMSO | 50 | 262.88 |
PEG300 | 25 | 131.44 |
Corn oil | 2.5 | 13.14 |
These values guide preparation of stock solutions for in vitro and in vivo studies .
In Vivo Formulation Strategies
Optimal administration protocols involve:
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DMSO master solution (10% v/v)
Stability studies confirm retained potency for 2 years at -80°C in solvent formulations .
Hazard Category | Classification | Precautionary Measures |
---|---|---|
Acute toxicity (oral) | Category 4 (H302) | Avoid ingestion |
Skin irritation | Category 2 (H315) | Wear protective gloves |
Eye damage | Category 2A (H319) | Use safety goggles |
Respiratory irritation | Category 3 (H335) | Ensure adequate ventilation |
Emergency procedures mandate immediate irrigation with water for ocular exposure and activated charcoal administration for accidental ingestion .
Recent Advances and Future Directions
Nanoformulation Development
2024 pilot studies encapsulate procodazole in PLGA nanoparticles, achieving:
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Enhanced bioavailability: 3.2-fold increase in AUC₀–24 compared to free drug
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Targeted delivery: 78% accumulation in tumor tissue vs. 12% in healthy organs
Structure-Activity Relationship (SAR) Optimization
Molecular modeling identifies the propionic acid chain as a modifiable site for:
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